2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Properties
IUPAC Name |
2-propyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-2-3-16-5-6-7(10(11,12)13)4-8(17)14-9(6)15-16/h4-5H,2-3H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBHCCPZRYXJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=O)NC2=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the trifluoromethyl and propyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a pyridine ring can undergo cyclization with a hydrazine derivative to form the pyrazolo[3,4-b]pyridine core. Subsequent functionalization steps introduce the trifluoromethyl and propyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as catalytic reactions, continuous flow synthesis, and automated processes to scale up production efficiently. The use of high-throughput screening and process optimization can further enhance the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including 2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, in the development of anticancer agents. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study investigated a series of tetrasubstituted pyrazolo[4,3-c]pyridines for their anticancer properties. The compounds were evaluated against K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cell lines. Notably, certain derivatives demonstrated low micromolar GI50 values, indicating potent antiproliferative activity. The mechanism involved the induction of apoptosis and disruption of cell cycle progression, suggesting that similar derivatives could be effective in targeting cancer cells .
Antimalarial Properties
Another significant application of this compound is in the treatment of malaria. Pyrazolo[3,4-b]pyridine derivatives have been identified as potential inhibitors of Plasmodium spp., the causative agents of malaria.
Case Study: Inhibition of Plasmodium Growth
The effectiveness of pyrazolo[3,4-b]pyridine compounds was demonstrated in a study focused on their ability to inhibit the growth of Plasmodium species. The findings suggest that these compounds could serve as a foundation for developing new antimalarial therapies . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyrazolo[3,4-b]pyridine framework could enhance potency and selectivity against malaria parasites.
Table 1: Synthesis Conditions for Pyrazolo[3,4-b]pyridines
| Catalyst | Yield (%) | Reaction Conditions |
|---|---|---|
| FeCl₃ | 89 | Ethanol solvent |
| Iodine | N/A | Not effective |
| Acetic Acid | N/A | Not effective |
| Microwave Irradiation | Varies | Optimized for specific derivatives |
Mechanism of Action
The mechanism of action of 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrazolo[3,4-b]pyridine core can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one with structurally analogous derivatives, focusing on substituents, synthesis, and physicochemical properties.
Key Comparisons:
Substituent Effects on Bioactivity
- The trifluoromethyl group in the target compound confers greater electron-withdrawing character and metabolic stability compared to methyl or chloro substituents (e.g., 3-(4-chlorophenyl)-4-methyl derivative) . Fluorinated analogs often exhibit enhanced membrane permeability and target binding .
- The propyl group at position 2 provides a linear alkyl chain, reducing steric hindrance compared to branched isopropyl analogs (e.g., 2-isopropyl-3,4-dimethyl derivative) . This may improve solubility and interaction with hydrophobic binding pockets.
Synthetic Efficiency
- The target compound’s synthesis in PEG-400/water is faster (15 minutes) and greener than traditional reflux methods (e.g., 28 hours for 3-(4-chlorophenyl)-4-methyl derivative) . PEG-400 acts as a recyclable solvent, enhancing sustainability .
The isopropyl-CF₃ analog (C₁₀H₁₂F₃N₃O) is a structural isomer of the target compound, differing only in alkyl chain branching. Isopropyl groups may increase steric bulk, affecting binding kinetics .
Applications
- Chlorophenyl- and methyl-substituted derivatives are prioritized for antimicrobial studies, while fluorinated variants (e.g., CHF₂, CF₃) are explored for their pharmacokinetic advantages .
Research Findings and Implications
- Antimicrobial Potential: Pyrazolo[3,4-b]pyridin-6(7H)-ones with electron-withdrawing groups (e.g., -CF₃, -Cl) show enhanced activity against E. coli and S. aureus compared to non-halogenated analogs .
- Synthetic Advancements : PEG-400-mediated MCRs offer scalable, eco-friendly routes to diverse pyrazolo[3,4-b]pyridin-6(7H)-one libraries .
- Structure-Activity Relationships (SAR) : Linear alkyl chains (propyl) at position 2 improve solubility, while CF₃ at position 4 optimizes metabolic stability and target affinity .
Biological Activity
2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and anti-inflammatory treatments. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H12F3N3O
- CAS Number : 1018127-59-7
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and an enzyme inhibitor.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 3.79 | |
| This compound | NCI-H460 | 12.50 | |
| This compound | SF-268 | 42.30 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Specifically, it may target Aurora-A kinase and other cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Research Findings
Numerous studies have explored the biological implications of pyrazolo[3,4-b]pyridine derivatives:
- Inhibition of Enzymes : Research indicates that compounds in this class can act as inhibitors of phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways associated with inflammation and cancer progression .
- Anti-inflammatory Properties : The compound has shown promise in treating inflammatory diseases, with potential applications in conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
- Cytotoxicity Studies : In vitro studies have demonstrated varying degrees of cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can enhance or reduce biological activity .
Case Studies
A selection of case studies illustrates the effectiveness of pyrazolo[3,4-b]pyridine derivatives:
- Study on MCF7 Cells : A recent study evaluated the cytotoxicity of several derivatives against MCF7 breast cancer cells, revealing that modifications to the trifluoromethyl group significantly influenced potency .
- Aurora-A Kinase Inhibition : Another investigation focused on the inhibitory effects on Aurora-A kinase, showing that certain derivatives led to substantial growth inhibition in NCI-H460 cells with IC50 values below 0.20 µM .
Q & A
Basic: What are the most efficient synthetic routes for 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?
Answer:
The compound can be synthesized via multicomponent reactions (MCRs) using diverse catalysts and solvents:
- PEG-400-mediated synthesis : A three-component reaction of aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in aqueous PEG-400 at 90°C yields pyrazolo[3,4-b]pyridin-6(7H)-one derivatives in 15 minutes with high efficiency and recyclability of the solvent .
- Molecular iodine catalysis : A one-pot MCR of aldehydes, 4-hydroxycoumarin, and 3-aminopyrazoles using iodine (10 mol%) in ethanol under reflux achieves good yields (75–85%) without column chromatography .
- Toluene/TFA system : Condensation of ethyl 2-benzoyl-3,3-bis(methylthio)acrylate with substituted pyrazol-5-amines in toluene with trifluoroacetic acid (TFA) as a catalyst produces derivatives with specific substituents, confirmed by H/C NMR .
Basic: How is the compound’s purity and structural integrity validated in academic research?
Answer:
Standard analytical techniques include:
- Chromatography : Thin-layer chromatography (TLC) to monitor reactions and confirm purity.
- Spectroscopy :
- Purity data : Commercial batches report ≥95% purity via HPLC, with CAS No. 1018046-81-5 .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
Key factors include:
- Catalyst selection : PEG-400 enhances reaction rates in water, while Fe@K10 montmorillonite under "on water" conditions improves atom economy and reduces waste .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, whereas toluene/TFA facilitates cyclization via acid catalysis .
- Temperature control : Reflux (e.g., 90°C in PEG-400) accelerates ring closure, while room-temperature stirring minimizes side reactions in iodine-catalyzed MCRs .
Advanced: What computational methods are used to predict biological interactions of this compound?
Answer:
- Molecular docking : Studies on pyrazolo[3,4-b]pyridin-6(7H)-one derivatives utilize AutoDock Vina to assess binding affinities for targets like kinases or DNA topoisomerases .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- ADME prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize derivatives for biological testing .
Advanced: How should researchers address contradictory data in synthesis yields across different methods?
Answer:
Contradictions often arise from:
- Substituent effects : Bulky groups (e.g., 4-chlorophenyl) may sterically hinder cyclization, reducing yields compared to smaller substituents .
- Catalyst efficiency : PEG-400 achieves >80% yields in 15 minutes, whereas Fe@K10 requires longer reaction times (2–4 hours) but offers recyclability .
- Resolution : Use design of experiments (DoE) to systematically vary parameters (catalyst loading, solvent ratio) and identify optimal conditions .
Advanced: What structural modifications enhance the compound’s biological activity?
Answer:
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Sulfur-containing substituents : Derivatives with methylthio or sulfonyl groups show increased antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
- Hybrid scaffolds : Coupling with coumarin or triazole moieties (via MCRs) broadens activity spectra, e.g., anticancer IC values of 1.2–5.8 µM .
Basic: What in vitro assays are commonly used to evaluate biological activity?
Answer:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure proliferation inhibition .
- Apoptosis studies : Flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms .
Advanced: How can derivatives be rationally designed for specific molecular targets?
Answer:
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., propyl vs. ethyl groups) and correlate with bioactivity data .
- Molecular hybridization : Fuse pyrazolo[3,4-b]pyridin-6(7H)-one with pharmacophores like coumarin (anticoagulant) or triazole (antifungal) to target multiple pathways .
- Fragment-based design : Use X-ray crystallography or cryo-EM structures of target proteins (e.g., p38 MAP kinase) to guide substituent placement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
